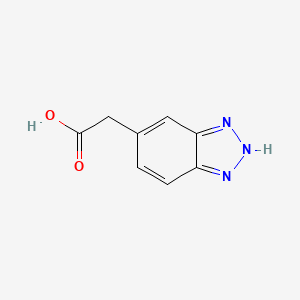

2-(1H-1,2,3-benzotriazol-5-yl)acetic acid

Description

Contextual Significance of the Benzotriazole (B28993) Scaffold in Chemical Research

Benzotriazole, a bicyclic heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry and drug development. nih.govnih.gov This distinction arises from its structural similarity to naturally occurring purine (B94841) nucleosides, which imparts a broad spectrum of biological activities. nih.gov The benzotriazole core, with its fused benzene (B151609) and triazole rings, serves as a versatile framework for chemical modification, allowing researchers to develop a wide array of derivatives with diverse pharmacological properties. gsconlinepress.com

The electron-rich nature of the benzotriazole ring system and its capacity for modification make it a valuable component in the design of new bioactive compounds. ijnrd.org Its derivatives have been investigated for a multitude of therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. gsconlinepress.comijnrd.orgjocpr.com The ability of the benzotriazole moiety to be integrated into larger, more complex molecular structures has led to its inclusion in several pharmaceutical compounds, both approved medications and experimental drugs. nih.gov This widespread use underscores the foundational importance of the benzotriazole scaffold in the ongoing search for novel chemical entities with significant pharmacological potential. ijnrd.org

General Overview of Benzotriazolyl Acetic Acid Isomers and Their Research Relevance

Benzotriazolyl acetic acid exists in several isomeric forms, distinguished by the point of attachment of the acetic acid group (-CH₂COOH) to the benzotriazole core. The specific compound of interest, 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid, features the acetic acid group attached to the 5-position of the benzene ring.

Isomerism in benzotriazolyl acetic acid can be categorized based on the substitution pattern:

N-Substituted Isomers: The acetic acid group can be attached to one of the nitrogen atoms in the triazole ring. This results in 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid and 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid. Research has shown that 1-substituted and 2-substituted benzotriazole derivatives can exhibit different biological activities. nih.gov For instance, 2-(1H-1,2,3-Benzotriazol-1-yl)acetic acid is noted for its use as a corrosion inhibitor and a UV stabilizer. chemimpex.com Its ethyl ester, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, is an important intermediate in the synthesis of other derivatives. escholarship.orgresearchgate.net

C-Substituted Isomers: The acetic acid group can be attached to one of the carbon atoms of the benzene ring. Due to the symmetry of the benzotriazole ring, this results in two possible isomers: 2-(1H-1,2,3-benzotriazol-4-yl)acetic acid and 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid. The positions are sometimes referred to by the older nomenclature of 4-, 5-, 6-, and 7-positions, where the 4- and 7-positions are equivalent, as are the 5- and 6-positions.

The distinct placement of the acetic acid group in each isomer leads to different chemical properties and spatial arrangements, which in turn influences their biological activity and potential applications in research.

Table 1: Isomers of Benzotriazolyl Acetic Acid

| Isomer Name | Point of Attachment | Ring Substituted |

|---|---|---|

| 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid | N-1 | Triazole |

| 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid | N-2 | Triazole |

| 2-(1H-1,2,3-benzotriazol-4-yl)acetic acid | C-4 | Benzene |

| 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid | C-5 | Benzene |

Table 2: Chemical Compound Names

| Compound Name |

|---|

| 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid |

| Benzotriazole |

| 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid |

| 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid |

| 2-(1H-1,2,3-benzotriazol-4-yl)acetic acid |

| Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate |

| o-phenylenediamine |

| Sodium nitrite |

Structure

3D Structure

Properties

IUPAC Name |

2-(2H-benzotriazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8(13)4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORIVBNPDYSFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491612-10-3 | |

| Record name | 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzotriazolyl Acetic Acid and Its Derivatives

Direct Synthesis Routes to Benzotriazolyl Acetic Acid Core Structures

The foundational step in accessing the diverse derivatives of benzotriazolyl acetic acid is the construction of the core molecule itself. This typically involves a two-step process: the synthesis of a key ester intermediate followed by its conversion to the desired carboxylic acid.

Synthesis of Key Intermediates (e.g., Ethyl 2-(1H-benzotriazol-1-yl)acetate)

The most common and direct route to the benzotriazolyl acetic acid core involves the initial preparation of an ester intermediate, predominantly ethyl 2-(1H-benzotriazol-1-yl)acetate. This compound is synthesized through the N-alkylation of 1H-benzotriazole with an ethyl haloacetate, typically ethyl 2-chloroacetate.

The reaction is generally carried out in the presence of a base to deprotonate the benzotriazole (B28993), facilitating the nucleophilic attack on the electrophilic carbon of the ethyl 2-chloroacetate. Various bases and solvent systems have been employed for this transformation. One common method involves dissolving 1H-benzotriazole and a base such as sodium hydroxide in ethanol, followed by the dropwise addition of ethyl 2-chloroacetate nih.gov. The reaction mixture is typically stirred at room temperature for several hours.

Alternatively, anhydrous potassium carbonate can be used as the base in a solvent like dry acetone. This mixture is often heated under reflux for an extended period to ensure the completion of the reaction . Following the reaction, a filtration step removes the inorganic salts, and the product is isolated from the filtrate, often by evaporation of the solvent and subsequent recrystallization.

| Base | Solvent | Conditions | Reference |

|---|---|---|---|

| Sodium Hydroxide | Ethanol | Room Temperature, 4 hours | nih.gov |

| Potassium Carbonate | Acetone | Stirring, 6 hours |

Conversion to the Carboxylic Acid Functionality

Once the ester intermediate is obtained, the next step is its conversion to the corresponding carboxylic acid, 2-(1H-benzotriazol-1-yl)acetic acid. This is typically achieved through hydrolysis of the ester group. While specific documented procedures for the hydrolysis of ethyl 2-(1H-benzotriazol-1-yl)acetate are not extensively detailed in the provided search results, the general principles of ester hydrolysis are applicable.

This transformation can be catalyzed by either an acid or a base. Basic hydrolysis, also known as saponification, involves heating the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. This reaction is irreversible and yields a carboxylate salt, which is then acidified in a separate step to produce the final carboxylic acid. Acid-catalyzed hydrolysis involves heating the ester with a large excess of water in the presence of a strong acid catalyst. This reaction is reversible and needs to be driven to completion.

A related procedure involves the synthesis of 1H-benzotriazol-1-ylacetyl chloride. This is accomplished by treating the benzotriazole acetic acid with thionyl chloride in a solvent like chloroform, with a catalytic amount of dimethylformamide (DMF). The formation of this acid chloride from the carboxylic acid underscores the availability of the acid as a precursor.

Functionalization and Derivatization Strategies

The carboxylic acid and its corresponding ester serve as versatile starting points for the synthesis of a wide array of derivatives. These derivatization strategies allow for the introduction of various functional groups, leading to compounds with diverse chemical properties and potential applications.

Synthesis of Acetohydrazide Derivatives

A key class of derivatives is the acetohydrazides, which are important intermediates for the synthesis of Schiff bases and other heterocyclic systems. 2-(1H-Benzotriazol-1-yl)acetohydrazide is prepared by the reaction of ethyl 2-(1H-benzotriazol-1-yl)acetate with hydrazine (B178648) hydrate.

This reaction is typically carried out in an alcoholic solvent, such as ethanol. The mixture of the ester and hydrazine hydrate is heated under reflux for an extended period, often 24 hours, to drive the reaction to completion. Upon cooling, the acetohydrazide product often crystallizes from the reaction mixture and can be purified by recrystallization.

Preparation of Amide Derivatives (e.g., N-Phenylacetamide derivatives, Amino acid conjugates)

The carboxylic acid functionality of 2-(1H-benzotriazol-1-yl)acetic acid is readily converted into a variety of amide derivatives. This is a common strategy to expand the chemical diversity of the benzotriazole scaffold.

N-Phenylacetamide Derivatives: The synthesis of N-phenylacetamide derivatives of benzotriazole has been reported. These compounds can be prepared from 1H-benzotriazol-1-ylacetyl chloride. The acetyl chloride intermediate is reacted with various substituted anilines to yield the corresponding N-phenylacetamide derivatives.

Amino Acid Conjugates: Similarly, amino acid conjugates can be synthesized by reacting 1H-benzotriazol-1-ylacetyl chloride with different amino acids, such as glycine or alanine. This reaction is typically performed in a suitable solvent like benzene (B151609) and may require heating under reflux. This approach allows for the incorporation of biocompatible amino acid moieties into the benzotriazole structure.

| Reactant | Resulting Derivative Class | Reference |

|---|---|---|

| Substituted Anilines | N-Phenylacetamide derivatives | |

| Glycine | [(1H-benzotriazol-1-ylacetyl)amino]acetic acid | |

| Alanine | 2-[(1H-benzotriazol-1-ylacetyl)amino]propanoic acid |

Formation of Schiff Base Derivatives

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are readily synthesized from the condensation of a primary amine with an aldehyde or ketone. In the context of benzotriazole derivatives, 2-(1H-benzotriazol-1-yl)acetohydrazide serves as the key amine-containing precursor.

The synthesis of Schiff base derivatives involves the reaction of the acetohydrazide with various substituted aromatic aldehydes. This condensation reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, often with the addition of a catalytic amount of glacial acetic acid. The reaction mixture is usually heated under reflux for several hours. The resulting Schiff base often precipitates upon cooling and can be purified by recrystallization. This method provides a straightforward route to a wide range of structurally diverse benzotriazole-containing Schiff bases.

N-Acylation Approaches Utilizing Benzotriazoles

N-acylbenzotriazoles are stable and versatile acylating agents used in a variety of organic transformations. They serve as effective alternatives to more reactive acyl chlorides, offering milder reaction conditions and often avoiding side reactions. thieme-connect.combohrium.com The synthesis of N-acylbenzotriazoles can be achieved from carboxylic acids, acyl chlorides, or aldehydes through several established methods. bohrium.comorganic-chemistry.org

One common approach involves the reaction of a carboxylic acid with benzotriazole in the presence of a coupling agent or after conversion to a more reactive species. A one-pot procedure for preparing N-acylbenzotriazoles involves reacting a carboxylic acid with benzotriazole and thionyl chloride in a solvent like dichloromethane at room temperature. organic-chemistry.org This method is applicable to a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic variants, consistently producing high yields. organic-chemistry.org

For the synthesis of acetic acid derivatives specifically, N1-substituted benzotriazoles are key intermediates. For instance, the N1-ethylacetate derivative of benzotriazole can be synthesized by reacting benzotriazole with ethyl chloroacetate in a solvent such as dry acetone, with anhydrous potassium carbonate serving as a base. rjptonline.org This reaction is typically carried out under reflux for several hours. The resulting ethyl 1H-benzotriazol-1-ylacetate can then be further modified. For example, treatment with hydrazine hydrate in methanol yields the corresponding hydrazide derivative, which can be reacted with various aldehydes and ketones to produce a range of substituted aryl hydrazides.

The following table summarizes the synthesis of an N-acylated benzotriazole derivative, highlighting the reactants and conditions.

Table 1: Synthesis of Ethyl 1H-benzotriazol-1-ylacetate

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield | M.P. |

| Benzotriazole | Ethyl chloroacetate | K₂CO₃ | Acetone | 10 hrs | 60% | 40°C |

Data sourced from reference rjptonline.org

Green Chemistry Approaches in Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds like benzotriazoles to reduce environmental impact, shorten reaction times, and improve yields. ijpsonline.comnih.gov Key green techniques include the use of ultrasound irradiation and microwave-assisted synthesis, often under solvent-free conditions. benthamdirect.comresearchgate.net

Ultrasonication has proven to be an effective method for accelerating organic reactions. The synthesis of 1H-benzotriazoles from o-phenylenediamine and sodium nitrite in acetic acid can be achieved in good yields and short reaction times under ultrasound irradiation. benthamdirect.com This technique has also been successfully applied to the preparation of 1-acylbenzotriazoles. benthamdirect.com The advantages of using ultrasound include significantly reduced reaction times and increased yields compared to conventional heating methods. nih.govresearchgate.net For example, the synthesis of certain 1,2,3-triazole derivatives that required 12–24 hours by conventional methods could be completed in 3–6 hours with ultrasound assistance, with comparable or higher yields. nih.gov

Microwave-assisted synthesis is another cornerstone of green organic chemistry. ijpsonline.com This method often leads to dramatically shorter reaction times and higher yields. For instance, the synthesis of benzotriazole-5-carboxylic acid from 3,4-diaminobenzoic acid and sodium nitrite in glacial acetic acid can be completed in 30 minutes with an 88% yield using conventional stirring. ijpsonline.com While this specific example does not use microwaves for the core formation, related syntheses of benzotriazole derivatives have shown significant improvements. For example, the synthesis of 5-substituted benzotriazole amides via conventional refluxing took 4 hours to achieve yields of 65-72%, whereas microwave irradiation (180 W) accomplished the same transformation in just 4.5 minutes with yields of 83-93%. ijpsonline.com

Solvent-free, or solid-state, reactions represent another important green chemistry approach. Microwave irradiation under solvent-free conditions has been used to synthesize N-alkyl benzotriazole derivatives, resulting in high yields and significantly reduced reaction times compared to solvent-based methods. researchgate.net

The table below compares conventional and green synthetic methods for benzotriazole derivatives, illustrating the benefits of the latter.

Table 2: Comparison of Conventional and Green Synthetic Methods for Benzotriazole Derivatives

| Synthetic Method | Reaction Time | Yield (%) | Reference |

| Ultrasound-Assisted Acylation | 1 hr | 89-92% | nih.gov |

| Conventional Acylation | Not specified | 83-88% | nih.gov |

| Microwave-Assisted Amide Synthesis | 4.5 min | 83-93% | ijpsonline.com |

| Conventional Amide Synthesis (Reflux) | 4 hrs | 65-72% | ijpsonline.com |

| Solvent-Free Microwave Synthesis | 20-30 s | 94-97% | researchgate.net |

| Microwave Synthesis (with solvent) | 40-50 s | 85-88% | researchgate.net |

These green approaches not only offer practical advantages in terms of efficiency but also align with the growing need for sustainable chemical manufacturing processes.

Based on a comprehensive search of available scientific literature, detailed experimental data required to fully populate the requested article on "2-(1H-1,2,3-benzotriazol-5-yl)acetic acid" is not publicly available.

Specifically, there is no retrievable X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy data for the C-5 substituted isomer, "2-(1H-1,2,3-benzotriazol-5-yl)acetic acid." While information exists for the related N-1 and N-2 substituted isomers, the strict requirement to focus solely on the specified compound prevents the use of data from these different chemical structures. The PubChem database entry for "2-(1h-1,2,3-benzotriazol-5-yl)acetic acid" also indicates that no literature data is currently available for this compound. uni.lu

Due to the absence of specific structural and spectroscopic findings for "2-(1H-1,2,3-benzotriazol-5-yl)acetic acid," it is not possible to generate the scientifically accurate and detailed article as outlined in the instructions.

Advanced Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid, with a molecular formula of C8H7N3O2, the monoisotopic mass is 177.05383 Da uni.lu. High-resolution mass spectrometry would detect this mass with high accuracy, confirming the elemental composition.

Under typical ionization conditions, such as electrospray ionization (ESI), the compound is expected to form various adducts. Predicted mass-to-charge ratios (m/z) for common adducts are presented below.

Table 1: Predicted m/z Values for Adducts of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 178.06111 |

| [M+Na]⁺ | 200.04305 |

| [M-H]⁻ | 176.04655 |

| [M+NH₄]⁺ | 195.08765 |

| [M+K]⁺ | 216.01699 |

Data sourced from predicted values uni.lu.

Tandem mass spectrometry (MS/MS) induces fragmentation of the parent ion, providing insight into the molecule's structural connectivity. The fragmentation of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid is expected to follow pathways characteristic of carboxylic acids and aromatic heterocyclic systems libretexts.orgmiamioh.edunih.gov. Key fragmentation pathways include the loss of the carboxyl group and cleavages within the benzotriazole (B28993) moiety.

Table 2: Predicted Fragmentation Pathways for 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid

| Fragmentation Pathway | Neutral Loss (Da) | Resulting Fragment m/z (from [M+H]⁺) |

|---|---|---|

| Loss of Water | 18 | 160.05109 |

| Loss of Nitrogen | 28 | 150.06111 |

| Decarboxylation (Loss of CO₂) | 44 | 134.06111 |

| Loss of Carboxylic Acid Group | 45 | 133.06111 |

Fragmentation patterns are based on general principles of mass spectrometry for carboxylic acids and heterocyclic compounds libretexts.orgmiamioh.eduuab.edu.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid is expected to display characteristic absorption bands corresponding to its distinct structural components: the carboxylic acid, the methylene bridge, and the benzotriazole ring.

The spectrum would be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, which often overlaps with C-H stretching frequencies. A strong, sharp peak corresponding to the carbonyl (C=O) stretch is one of the most diagnostic signals. The benzotriazole ring contributes N-H, C=C, and N=N stretching vibrations.

Table 3: Characteristic IR Absorption Bands for 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching, broad | 2500 - 3300 |

| Benzotriazole N-H | Stretching | 3000 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 |

| Carboxylic Acid C=O | Stretching, strong | 1700 - 1725 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Benzotriazole N=N | Stretching | 1500 - 1600 |

Assignments are based on established IR correlation tables and data from related benzotriazole structures su.edu.lyresearchgate.netnist.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores process-insights.com. The benzotriazole moiety in 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid acts as a potent chromophore, known for its ability to absorb UV radiation. This property is why many benzotriazole derivatives are used as UV stabilizers in materials like plastics uwb.edu.plmdpi.com.

The UV-Vis spectrum is expected to show strong absorption bands in the UV region, corresponding to π → π* electronic transitions within the conjugated aromatic and triazole ring system. The presence of the acetic acid substituent on the benzene (B151609) ring may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift compared to the parent 1H-Benzotriazole molecule nist.gov.

Table 4: Electronic Transitions for 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid

| Chromophore | Electronic Transition | Expected Absorption Region |

|---|---|---|

| Benzotriazole Ring System | π → π* | ~280 - 320 nm |

Expected absorption region is based on data for the parent benzotriazole chromophore and related derivatives process-insights.comuwb.edu.plmdpi.com.

Elemental Analysis (EA)

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For a pure sample of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid (C8H7N3O2), the theoretical elemental composition can be calculated precisely.

Experimental values obtained from an elemental analyzer for a synthesized sample must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to validate its elemental composition and purity.

Table 5: Theoretical Elemental Composition of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 54.24 |

| Hydrogen | H | 3.98 |

| Nitrogen | N | 23.72 |

| Oxygen | O | 18.06 |

Calculated based on the molecular formula C8H7N3O2 and standard atomic weights.

Coordination Chemistry and Metal Organic Assemblies

Ligand Properties and Coordination Modes of Benzotriazolyl Acetic Acid

The HBTA ligand possesses multiple potential coordination sites: the nitrogen atoms of the triazole ring and the oxygen atoms of the deprotonated carboxylate group. This multiplicity allows it to adopt several coordination modes, influencing the geometry and dimensionality of the resulting metal-organic assembly.

Monodentate Coordination

In its simplest coordination mode, the ligand acts in a monodentate fashion, using only one of its available donor atoms to bind to a single metal center. A prominent example is seen in the complex Bis[2-(1H-1,2,3-benzotriazol-1-yl)acetic acid-κN³]dichloridozinc(II), formulated as [ZnCl₂(C₈H₇N₃O₂)₂]. nih.govresearchgate.netnih.gov In this structure, the zinc(II) ion is coordinated by two chloride ions and two nitrogen atoms from the benzotriazole (B28993) rings of two separate HBTA ligands. nih.govresearchgate.net This results in a discrete molecular complex with a distorted tetrahedral geometry around the zinc center. nih.govresearchgate.netnih.gov The carboxylate group of the ligand does not participate in coordination in this case but instead forms intermolecular hydrogen bonds that help stabilize the crystal structure. nih.govresearchgate.net Monodentate coordination can also occur through one of the carboxylate oxygen atoms. nih.gov

Bidentate Chelation

Bidentate chelation involves the ligand binding to a single metal center through two of its donor atoms simultaneously, forming a stable ring structure. While the flexible linker between the triazole and carboxylate groups in HBTA makes bridging coordination more common, bidentate coordination is a known mode for similar ligands containing both nitrogen and oxygen donors. sapub.orgsamipubco.comnih.gov For instance, in related systems, ligands with triazole and carboxylate functionalities can chelate metal ions to form stable five- or six-membered rings, contributing to the formation of octahedral or tetrahedral complex geometries. sapub.orgsamipubco.com

Bridging Ligand Functions (e.g., μ₃-O:O:N)

A bridging ligand is one that connects two or more metal centers simultaneously. wikipedia.org The HBTA ligand is particularly adept at this function due to the spatial separation of its triazole and carboxylate coordinating groups. This allows it to link multiple metal ions, leading to the formation of extended networks like coordination polymers. nih.gov

A clear example of this is observed in a three-dimensional cobalt-based coordination polymer, [Co(C₈H₆N₃O₂)Cl(C₂H₅OH)]n. nih.gov In this compound, the deprotonated ligand (BTA⁻) acts as a μ₃-O:O:N bridging ligand. This notation indicates that the ligand bridges three metal centers using two oxygen atoms from the carboxylate group and one nitrogen atom from the triazole ring. This specific bridging mode connects the cobalt centers into sheets, which are further linked into a three-dimensional network. nih.gov

Synthesis of Coordination Compounds and Polymers

The reaction of 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid with various metal salts, often under hydrothermal conditions, has yielded a rich variety of coordination compounds. rsc.orgresearchgate.net The products range from simple, discrete metal complexes to infinite one-dimensional chains.

Discrete Metal Complexes (e.g., with Cobalt, Nickel, Copper, Zinc)

Discrete, or zero-dimensional (0D), metal complexes are individual molecules that are not connected by covalent or coordination bonds into extended networks. Several such complexes have been synthesized using HBTA and 3d transition metals like cobalt, nickel, copper, and zinc. rsc.orgresearchgate.netsapub.org

For example, isostructural complexes of cobalt(II) and nickel(II) have been reported with the formula [M(BTA)₂(H₂O)₄]·6H₂O (where M = Co or Ni). researchgate.net In these mononuclear complexes, the central metal ion is coordinated to two BTA⁻ ligands and four water molecules. rsc.orgresearchgate.net Similarly, a binuclear copper complex, [Cu₂(HBTA)₄(BTA)₂]·2H₂O, has also been characterized. researchgate.net The zinc complex [ZnCl₂(C₈H₇N₃O₂)₂] is another example of a discrete structure where the ligand coordinates in a monodentate fashion. nih.govresearchgate.net

| Metal Ion | Compound Formula | Dimensionality | Coordination Detail |

|---|---|---|---|

| Cobalt(II) | [Co(BTA)₂(H₂O)₄]·6H₂O | 0D (Discrete Mononuclear) | Central Co(II) is coordinated by two BTA⁻ ligands and four water molecules. researchgate.net |

| Nickel(II) | [Ni(BTA)₂(H₂O)₄]·6H₂O | 0D (Discrete Mononuclear) | Isostructural with the cobalt complex. researchgate.net |

| Copper(II) | [Cu₂(HBTA)₄(BTA)₂]·2H₂O | 0D (Discrete Binuclear) | A two-copper-center complex. researchgate.net |

| Zinc(II) | [ZnCl₂(C₈H₇N₃O₂)₂] | 0D (Discrete Mononuclear) | Zn(II) has a distorted tetrahedral geometry, coordinated by two Cl⁻ ions and two N atoms from the ligands. nih.govresearchgate.net |

One-Dimensional Coordination Chains

By acting as a bridging ligand, HBTA can link metal centers in a repeating fashion to form one-dimensional (1D) coordination polymers, or chains. These structures extend infinitely in one direction. The reaction of HBTA with zinc nitrate under hydrothermal conditions, for example, leads to the self-assembly of a 1D neutral coordination polymer, [Zn(BTA)₂(H₂O)]n. researchgate.netresearchgate.net In this structure, the BTA⁻ anions act as bridging ligands, linking the zinc centers into a linear chain. rsc.orgresearchgate.net A similar 1D chain structure has been observed for the analogous cadmium complex, [Cd(BTA)₂(H₂O)]n. researchgate.net In some cases, these 1D chains can be further linked by weaker forces, such as hydrogen bonds, to form higher-dimensional supramolecular networks. rsc.orgat.ua

| Metal Ion | Compound Formula | Dimensionality | Structural Description |

|---|---|---|---|

| Zinc(II) | [Zn(BTA)₂(H₂O)]n | 1D Chain | Forms a 1D linear chain where BTA⁻ anions bridge the zinc centers. rsc.orgresearchgate.netresearchgate.net |

| Cadmium(II) | [Cd(BTA)₂(H₂O)]n | 1D Chain | Isostructural with the zinc complex, forming a 1D linear chain. researchgate.net |

| Silver(I) | [Ag(BTA)(H₂O)]n | 1D Tape | Displays a 1D tape-like structure. researchgate.net |

Two-Dimensional Coordination Layers and Networks

The assembly of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid with different metal ions under specific conditions can yield well-defined two-dimensional (2D) layers and networks. rsc.orgresearchgate.net These structures are formed by the propagation of coordination bonds in two dimensions, creating extended sheets.

A notable example is a copper(II) complex, [Cu₂(μ₃-OH)(BTA)₃]n, which exhibits a 2D layer containing tetranuclear butterfly-shaped [Cu₄(CO₂)₄(μ₃-OH)] secondary building units (SBUs). rsc.orgresearchgate.net Another instance is a manganese(II) complex, [Mn(BTA)₂(H₂O)₂]n, which also possesses a 2D layered structure. rsc.orgresearchgate.net In a different study, a zinc(II) coordination polymer, [Zn(BTA)₂]n, was synthesized that features a distorted two-dimensional (6,3) network. researchgate.net These 2D assemblies are not merely planar arrangements but often feature undulations or wavy topographies, influenced by the coordination geometry of the metal ion and the flexibility of the organic ligand. nih.gov

Three-Dimensional Supramolecular Frameworks

While direct coordination bonds can form 2D networks, the assembly of three-dimensional (3D) supramolecular frameworks often relies on a combination of covalent coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.govresearchgate.net

For instance, the 2D layers of the manganese complex [Mn(BTA)₂(H₂O)₂]n are further stacked through hydrogen bonding interactions, generating a 3D supramolecular architecture. rsc.orgresearchgate.net Similarly, mononuclear complexes like [Co(BTA)₂(H₂O)₄]·6H₂O and the isostructural [Ni(BTA)₂(H₂O)₄]·6H₂O form 1D metal-water chains that are extended into 3D supramolecular networks via intermolecular hydrogen bonds. rsc.orgresearchgate.net

In some cases, a true 3D coordination polymer is formed. A cobalt(II) complex, [Co(C₈H₆N₃O₂)Cl(C₂H₅OH)]n, demonstrates this, where the bridging μ₃-O:O:N acetate (B1210297) ligands connect octahedral cobalt centers into sheets, and additional tetrahedral CoCl₂ fragments link these sheets into a robust three-dimensional network. nih.gov Another example is the zinc complex [ZnCl₂(C₈H₇N₃O₂)₂], where molecules are linked by extensive C—H⋯O and O—H⋯O hydrogen bonds, which, along with π-π stacking, results in a 3D structure. nih.govresearchgate.net

Table 1: Structural Features of Metal Complexes with 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid

| Complex Formula | Metal Ion | Dimensionality | Key Structural Features |

|---|---|---|---|

| [Cu₂(μ₃-OH)(BTA)₃]n | Cu(II) | 2D | Layer containing tetranuclear butterfly SBUs. rsc.orgresearchgate.net |

| [Mn(BTA)₂(H₂O)₂]n | Mn(II) | 2D → 3D | 2D layers are stacked via hydrogen bonds to form a 3D supramolecular architecture. rsc.orgresearchgate.net |

| [Co(C₈H₆N₃O₂)Cl(C₂H₅OH)]n | Co(II) | 3D | Bridging ligands connect octahedral nodes into sheets, which are linked by tetrahedral fragments into a 3D network. nih.gov |

| [ZnCl₂(C₈H₇N₃O₂)₂] | Zn(II) | 0D → 3D | Discrete molecules linked by hydrogen bonds and π-π stacking to form a 3D network. nih.govresearchgate.net |

| [Co(BTA)₂(H₂O)₄]·6H₂O | Co(II) | 1D → 3D | 1D metal-water chains extended into a 3D network through hydrogen bonds. rsc.orgresearchgate.net |

Crystal Engineering Principles in Designing Benzotriazolyl Acetic Acid Metal Complexes

Crystal engineering is the rational design of functional molecular solids based on an understanding of intermolecular interactions. ias.ac.inwindows.net The construction of coordination polymers with 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid is governed by several key principles. The final structures of these complexes are critically influenced by the coordination preferences of the metal ions and the versatile nature of the flexible ligand. rsc.orgresearchgate.net

Ligand Versatility : The HBTA ligand is not rigid; it contains a flexible acetic acid group attached to the benzotriazole core. This flexibility, combined with its multiple donor sites (the N atoms of the triazole ring and the O atoms of the carboxylate group), allows it to adopt various coordination modes. It can act as a bridge between metal centers to form extended networks of varying dimensionality. nih.gov

Metal Ion Coordination Geometry : The choice of the metal ion is a decisive factor in determining the final architecture. Different metal ions have distinct preferences for coordination numbers and geometries (e.g., tetrahedral, octahedral). For example, in the 3D cobalt polymer [Co(C₈H₆N₃O₂)Cl(C₂H₅OH)]n, Co(II) atoms adopt both octahedral and tetrahedral geometries, which is crucial for linking 2D sheets into a 3D framework. nih.gov

Supramolecular Synthons : The predictability of crystal structures is enhanced by the use of reliable non-covalent interactions, particularly hydrogen bonds. ias.ac.in The O-H groups from coordinated water molecules or the carboxylic acid and the N-H of the triazole ring can act as hydrogen bond donors, while the carboxylate oxygen and triazole nitrogen atoms can act as acceptors. These interactions guide the assembly of lower-dimensional motifs (0D molecules, 1D chains) into higher-dimensional 2D or 3D supramolecular networks. nih.govresearchgate.net

Influence of Reaction Conditions on Coordination Product Diversity

The self-assembly process that leads to the formation of coordination polymers is highly sensitive to the reaction conditions. Factors such as temperature, solvent system, and synthetic method can direct the crystallization toward a specific structural outcome.

Hydrothermal synthesis is a common and effective method for preparing these coordination complexes. rsc.orgresearchgate.net This technique, which involves carrying out the reaction in water or another solvent in a sealed vessel at elevated temperatures (e.g., 120 °C), can promote the formation of highly crystalline, thermodynamically stable products. nih.govnih.gov Several complexes, including those of Co(II), Ni(II), Cu(II), and Mn(II), have been successfully synthesized using this method. rsc.orgresearchgate.net The use of an ethanol-water mixture in a sealed glass tube at 120 °C was employed to obtain crystals of [ZnCl₂(C₈H₇N₃O₂)₂]. nih.gov

Table 2: Synthesis Conditions for Selected Metal Complexes

| Complex | Synthesis Method | Solvent | Temperature |

|---|---|---|---|

| [Cu₂(μ₃-OH)(BTA)₃]n | Hydrothermal | Not specified | Not specified rsc.orgresearchgate.net |

| [Mn(BTA)₂(H₂O)₂]n | Hydrothermal | Not specified | Not specified rsc.orgresearchgate.net |

| [Co(C₈H₆N₃O₂)Cl(C₂H₅OH)]n | Stirring | Ethanol | Room Temperature nih.gov |

| [ZnCl₂(C₈H₇N₃O₂)₂] | Heating in sealed tube | Ethanol/Water | 120 °C nih.gov |

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for examining the electronic structure and properties of molecules. These calculations are foundational for understanding a molecule's stability, reactivity, and spectroscopic characteristics. For novel bioactive compounds, these methods are often used to correlate structure with activity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. Using methods like DFT with a basis set such as B3LYP/6-311++G(d,p), researchers can calculate key structural parameters like bond lengths, bond angles, and dihedral angles.

For related benzotriazole (B28993) derivatives, such as the 2-yl isomer, crystal structure analysis has been used to determine molecular conformation. For example, a polymorph of 2-(benzotriazol-2-yl)acetic acid was found to have a non-planar structure where the carboxyl group is twisted away from the plane of the benzotriazole ring by 88.41 (15)°. In another related compound, Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, the dihedral angle between the benzotriazole ring and the plane of the non-hydrogen atoms of the ethyl acetate (B1210297) group is 79.12 (5)°. This type of analysis, whether experimental or computational, is crucial for understanding how the molecule will orient itself and interact with its environment.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. These calculations help predict the sites within the molecule that are most likely to be involved in chemical reactions. FMO analysis provides insights into the electrophilicity and nucleophilicity of the molecule, which is essential for designing new compounds with desired biological activities.

Spectroscopic Property Predictions (e.g., IR, UV)

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching and bending of chemical bonds and are often scaled to better match experimental IR spectra. This comparison helps in the precise assignment of observed IR absorption bands.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the wavelengths at which it will absorb light in the UV-Vis spectrum. These calculations can elucidate the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, providing a deeper understanding of the molecule's electronic properties.

Molecular Docking Studies (focused on ligand-protein interactions from a structural perspective)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand into the binding site of a target protein and calculating the binding energy for different conformations. The conformation with the lowest binding energy is considered the most favorable. Docking studies on various benzotriazole derivatives have been performed to explore their potential as antimicrobial agents by identifying key interactions, such as hydrogen bonds and van der Waals forces, with the active sites of bacterial enzymes like enoyl-acyl carrier protein reductase. The analysis reveals which amino acid residues are crucial for binding, providing a structural basis for the ligand's biological activity.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of a chemical compound based on its molecular structure. By establishing a mathematical relationship between structural descriptors (e.g., topological, electronic, steric) and a specific property (e.g., boiling point, solubility, biological activity), QSPR models can estimate the properties of new, unsynthesized compounds. While specific QSPR studies for 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid were not found, this methodology is generally applied in medicinal chemistry to predict the drug-likeness of novel benzotriazole derivatives based on parameters like Lipinski's Rules.

Analysis of Intramolecular Interactions (e.g., intramolecular hydrogen bonds)

Intramolecular interactions, such as hydrogen bonds, significantly influence the conformation and stability of a molecule. These interactions can be identified through both computational geometry optimization and experimental X-ray crystallography. For instance, studies on related Mannich bases derived from benzotriazole have investigated the competition between intra- and intermolecular hydrogen bonding. The presence of an intramolecular O–H···N hydrogen bond can stabilize a particular conformation, which in turn affects the molecule's chemical and biological properties. In the crystal structure of a new polymorph of 2-(benzotriazol-2-yl)acetic acid, the molecules are linked by O—H⋯N hydrogen bonds, forming helices that define the crystal packing.

Excited-State Deactivation Mechanisms

Theoretical and computational investigations into the excited-state deactivation mechanisms of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid are not extensively documented in dedicated studies. However, the photochemical and photophysical behavior of the broader benzotriazole class of compounds provides a basis for postulating potential deactivation pathways. Benzotriazole derivatives are known for two primary, competing deactivation routes following photoexcitation: photochemical reaction and photophysical energy dissipation. The specific pathway for 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid would be influenced by the absence of the 2-(2'-hydroxyphenyl) moiety, which is central to the well-studied Excited-State Intramolecular Proton Transfer (ESIPT) mechanism seen in many benzotriazole-based UV stabilizers. acs.orgresearchgate.net

Photochemical Deactivation Pathways

One of the most common photochemical reactions for 1-substituted benzotriazoles involves the photo-extrusion of molecular nitrogen (N₂) upon UV irradiation. nih.govmdpi.comrsc.org This process leads to the formation of a highly reactive 1,3-diradical intermediate. nih.gov

Key steps in the proposed photochemical pathway:

Excitation: The benzotriazole molecule absorbs a photon, promoting it to an excited singlet state (S₁).

Nitrogen Extrusion: From the excited state, the molecule undergoes cleavage of the N-N bonds within the triazole ring, releasing a stable N₂ molecule.

Diradical Formation: This extrusion results in a transient phenyl-diradical species.

Subsequent Reactions: The diradical is not stable and can undergo several transformations, including:

Intramolecular Cyclization: The diradical can cyclize to form condensed heterocyclic products. rsc.org

Rearrangement: The intermediate may rearrange to form products like cyanocyclopentadiene derivatives.

Intermolecular Reactions: In the presence of other molecules (solvents or reactants), the diradical can be trapped, leading to the formation of new adducts. nih.gov

For 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid, such a pathway would lead to the degradation of the parent molecule and the formation of various photoproducts. Direct photolysis of the parent benzotriazole has been shown to yield intermediates such as aniline (B41778) and phenazine, indicating that ring-opening and rearrangement are plausible outcomes following excitation. nih.govnih.gov

Photophysical Deactivation Pathways

In the absence of the ESIPT mechanism, non-radiative decay from the excited state back to the ground state is a crucial pathway for dissipating absorbed UV energy. This process is often mediated by conical intersections, which are points of degeneracy between electronic state potential energy surfaces.

Computational studies on related benzotriazole UV absorbers have highlighted the importance of charge transfer and molecular geometry in facilitating rapid non-radiative decay. acs.orgresearchgate.net Upon excitation, a charge transfer is often initiated from the phenyl ring to the triazole moiety. acs.orgresearchgate.net This excited state is often unstable with respect to molecular motions like the twisting of aromatic rings or the pyramidization of nitrogen atoms. acs.org These distortions provide a barrierless path to a conical intersection with the ground state (S₀), allowing for the efficient and rapid conversion of electronic energy into vibrational energy, thus returning the molecule to its ground state without chemical change. This cycle accounts for the remarkable photostability of many benzotriazole derivatives. acs.org

The acetic acid group at the 5-position of the benzotriazole ring is an electron-withdrawing group. Theoretical studies on other 5-substituted benzotriazoles have suggested that such groups can influence the photostability by modulating the electronic character of the excited state and the accessibility of conical intersections. researchgate.net It has been surprisingly found that electron-withdrawing groups can, in some cases, enhance photostability, underscoring the significant role of electronic factors in the deactivation process. researchgate.net

Due to the lack of specific computational research on 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid, detailed quantitative data, such as energy profiles for reaction coordinates or excited-state lifetimes, are not available. Therefore, no data tables can be presented for this specific compound. The mechanisms described are based on the established photochemistry of the benzotriazole scaffold.

Role As a Synthetic Auxiliary and Reagent in Organic Transformations

Applications as an Acylating Agent

The benzotriazole (B28993) moiety is a well-established activating group for carboxylic acids, facilitating their conversion into effective acylating agents. lupinepublishers.comscielo.org.mx The general principle involves the transformation of a carboxylic acid into an N-acylbenzotriazole. These resulting compounds are typically stable, crystalline solids that serve as superior acylating agents compared to traditional acid chlorides. lupinepublishers.com They are known to react efficiently under mild conditions with a variety of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. nih.govresearchgate.net

In the context of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid, the carboxylic acid group can be activated to form the corresponding N-acylbenzotriazole derivative. This transformation endows the acetyl group with enhanced reactivity, making the compound a potent agent for the acylation of various substrates. The utility of N-acylbenzotriazoles in peptide synthesis is particularly noteworthy, as they can facilitate the formation of peptide bonds with a low degree of racemization. scispace.com The stable nature of N-acylbenzotriazoles makes them easy to handle and store, offering a significant advantage over more labile acylating agents. scielo.org.mx

Table 1: Comparison of Acylating Agents

| Feature | N-Acylbenzotriazoles | Acid Chlorides |

|---|---|---|

| Stability | Generally stable, crystalline solids | Often unstable, moisture-sensitive liquids |

| Handling | Easier and safer to handle | Corrosive and require careful handling |

| Reaction Conditions | Mild reaction conditions | Often require harsher conditions |

| Byproducts | Benzotriazole (can be recycled) | HCl (corrosive) |

| Racemization | Low tendency for racemization in peptide synthesis | Higher risk of racemization |

Function as a Leaving Group in Organic Reactions

The benzotriazole heterocycle is recognized as an excellent leaving group in nucleophilic substitution reactions. lupinepublishers.comijpp.org.in This characteristic is attributed to the stability of the resulting benzotriazolide anion, which is resonance-stabilized. The ability of the benzotriazole moiety to depart from a molecule facilitates the introduction of a wide array of nucleophiles. nih.govnbinno.com

When the acetic acid side chain of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid is attached to a substrate, the benzotriazole portion can function as a leaving group. This property is particularly useful in the synthesis of various functionalized molecules. For instance, in reactions with organozinc reagents, the benzotriazolyl group can be displaced to form new carbon-carbon bonds. rsc.org The versatility of the benzotriazole leaving group allows for its application in a broad spectrum of organic transformations, contributing to the construction of complex molecular frameworks. lupinepublishers.com

Intermediate in Complex Molecule Synthesis (e.g., Schiff bases, hydrazides)

2-(1H-1,2,3-benzotriazol-5-yl)acetic acid and its derivatives are valuable intermediates in the synthesis of more elaborate molecules, such as Schiff bases and hydrazides. These classes of compounds are of significant interest due to their diverse biological activities. The synthesis of these complex molecules typically begins with the conversion of the carboxylic acid to a more reactive species, such as an ester or an acid hydrazide.

For the synthesis of hydrazides, the ethyl ester of the corresponding benzotriazolyl acetic acid is often reacted with hydrazine (B178648) hydrate. ajrconline.orgescholarship.orgresearchgate.net This reaction proceeds to yield the acetohydrazide derivative. This hydrazide can then be further reacted with various aldehydes or ketones to form the corresponding Schiff bases (hydrazones). ajrconline.orgescholarship.orgresearchgate.net The synthesis of a benzotriazole Schiff base has also been reported starting from 5-carboxybenzotriazole, a closely related precursor, further underscoring the utility of the 5-substituted benzotriazole scaffold in this type of synthesis.

Table 2: Synthesis of Schiff Bases from Benzotriazol-1-yl-acetic acid Hydrazide

| Aldehyde/Ketone Reactant | Resulting Schiff Base | Reference |

|---|---|---|

| 4-Hydroxy Benzaldehyde | Benzotriazole-1-yl-acetic acid (4-hydroxy-benzylidene)-hydrazide | ajrconline.org |

| N,N-Dimethylamino Benzaldehyde | Benzotriazole-1-yl-acetic acid (4-dimethylamino-benzylidene)-hydrazide | ajrconline.org |

| Acetophenone | Benzotriazole-1-yl-acetic acid (1-phenyl-ethylidene)-hydrazide | ajrconline.org |

"Tagging Molecule" Concept in Chemical Synthesis

In the realm of medicinal chemistry and drug discovery, the concept of a "tagging molecule" refers to the use of a specific molecular fragment that can be attached to other pharmacologically active nuclei to generate new chemical entities (NCEs) with potentially enhanced or novel biological activities. ijcrt.org The benzotriazole moiety has been identified as a valuable "tagging molecule" in this regard. ijcrt.orgresearchgate.net

The incorporation of the 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid unit into a larger molecule can be seen as a form of molecular "tagging." This can serve several purposes. The benzotriazole tag can modulate the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and metabolic stability. Furthermore, the benzotriazole ring itself can engage in specific interactions with biological targets, potentially leading to an improved pharmacological profile. The review of various research articles suggests that the use of benzotriazole as a tagging molecule could be a promising strategy for the development of lead compounds with significant pharmacological potential. ijcrt.org

Advanced Research on Structure Property Relationships Excluding Biological Activity Focus

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of the benzotriazole (B28993) ring system and its side chains, such as the acetic acid moiety, can be finely tuned by introducing various substituents onto the benzene (B151609) ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the electron density distribution within the molecule, thereby affecting properties like acidity, nucleophilicity, and the rates of chemical reactions.

While specific kinetic studies on the esterification or acidity of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid derivatives are not extensively detailed in available literature, the principles of substituent effects can be illustrated by examining related benzotriazole systems. For instance, studies on the electrophilic reactivity of 2-N-(4'-X-phenyl)-4,6-dinitrobenzotriazole 1-oxides have successfully established a quantitative structure-reactivity relationship. A linear correlation was found between the experimentally determined electrophilicity parameters (E) and the Hammett substituent constants (σ) for different substituents (X) on the phenyl ring. researchgate.net This relationship demonstrates that the electrophilicity of the benzotriazole system can be systematically modified and predicted based on the electronic properties of the substituent. researchgate.net

This principle can be extended to 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid. It is expected that:

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) attached to the benzotriazole ring would increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion through inductive effects.

Electron-donating groups (e.g., -CH₃, -OCH₃) would have the opposite effect, decreasing the acidity of the carboxylic acid.

These substituent-induced changes in electron density would likewise influence the kinetics of reactions involving the acetic acid group, such as esterification, where electron-withdrawing groups might slightly increase the electrophilicity of the carboxyl carbon.

| Substituent Group (X) | Electronic Effect | Predicted Influence on Acidity of Acetic Acid Moiety |

|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increase |

| -Cl (Chloro) | Electron-Withdrawing | Increase |

| -H (Hydrogen) | Neutral (Reference) | Reference |

| -CH₃ (Methyl) | Electron-Donating | Decrease |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Decrease |

Tautomeric Equilibria in Benzotriazole Acetic Acid Systems

A fundamental characteristic of N-unsubstituted benzotriazoles is the existence of annular tautomerism, an equilibrium involving the position of the proton on one of the three nitrogen atoms of the triazole ring. For the parent benzotriazole, this equilibrium primarily involves the 1H- and 2H-tautomers.

Numerous spectroscopic and computational studies have established that the 1H-tautomer is the more stable form in the solid state, in solution, and in the gas phase. researchgate.netresearchgate.netresearchgate.net An experimental study determined the 1H-tautomer to be more stable than the 2H-tautomer by approximately 5 kJ/mol in the gas phase. researchgate.nethhu.de Ab initio calculations have shown that achieving this correct energetic order requires accounting for electron correlation and zero-point energy correction. researchgate.nethhu.de

The position of this tautomeric equilibrium is sensitive to the presence of substituents on the benzotriazole ring. For example, studies on 5,6-dinitrobenzotriazole have shown that while the 1H tautomer is favored in the solid state, the 2H tautomer becomes energetically more favorable in the gas phase, with a mixture of both coexisting in solution. mdpi.com This indicates that strong electron-withdrawing groups can significantly alter the relative stabilities of the tautomers.

For 2-(benzotriazol-5-yl)acetic acid, the presence of the acetic acid group at the 5-position influences this equilibrium, leading to two primary tautomeric forms: 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid and 2-(2H-1,2,3-benzotriazol-5-yl)acetic acid . While the 1H- form is generally considered the predominant tautomer, the specific equilibrium constant is affected by the electronic properties of the carboxyalkyl group and the physical state (solid, solution, gas) and solvent polarity. ijcrt.org The existence and distinct reactivity of these tautomers are confirmed by the synthesis and study of complex compounds derived from both 2-(1H-benzotriazol-1-yl)acetic acid and 2-(2H-benzotriazol-2-yl)acetic acid. sapub.org

| Tautomer | General Stability (Unsubstituted Benzotriazole) | Key Structural Feature |

|---|---|---|

| 1H-Benzotriazole | More Stable in Solid/Solution researchgate.net | Proton is on an outer nitrogen atom (N1). |

| 2H-Benzotriazole | Less Stable hhu.de | Proton is on the central nitrogen atom (N2). |

Exploring Diverse Benzotriazole Acetic Acid Derivatives for Material Science Applications

Derivatives of benzotriazole acetic acid are highly valued in material science for their ability to protect materials from environmental degradation. Their utility as photostabilizers and corrosion inhibitors stems directly from the unique chemical structure of the benzotriazole moiety.

Photostabilizers (UV Absorbers):

Benzotriazole derivatives are a major class of UV absorbers used to protect polymers and coatings from degradation caused by ultraviolet radiation. researchgate.net These compounds exhibit strong absorption in the 300-400 nm UV range. uvabsorber.compartinchem.com The protective mechanism involves the absorption of harmful UV photons, followed by a rapid, radiationless de-excitation process that dissipates the energy as harmless heat. This process often involves an excited-state intramolecular proton transfer (ESIPT) from a hydroxyl group ortho to the triazole ring, a common feature in many commercial benzotriazole UV absorbers. partinchem.com This rapid de-excitation cycle prevents the absorbed energy from breaking chemical bonds within the polymer matrix, thus inhibiting discoloration, cracking, and loss of physical properties. uvabsorber.com Benzotriazole-based UV absorbers are incorporated into a wide variety of materials, including polyolefins, polyesters, PVC, and coatings. partinchem.com

Corrosion Inhibitors:

Benzotriazole and its derivatives are exceptionally effective corrosion inhibitors, particularly for copper and its alloys. nih.gov The mechanism of inhibition involves the chemisorption of the molecule onto the metal surface. The nitrogen atoms in the triazole ring form coordinate bonds with copper ions (Cu(I)), leading to the formation of a stable, polymeric, and passive film on the surface. nih.govimim.pl This Cu-BTA complex acts as a physical barrier, isolating the metal from the corrosive environment and suppressing both anodic and cathodic corrosion reactions. nih.gov

Research on carboxybenzotriazole alkyl esters has shown them to be even more effective than unsubstituted benzotriazole. The protective films formed by these esters on copper are more robust, and their inhibition efficiency increases with the length of the alkyl ester chain. qut.edu.au This enhancement is attributed to the increased hydrophobicity and barrier properties of the protective layer. This makes derivatives of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid promising candidates for developing advanced, high-performance corrosion inhibitors.

| Application | Mechanism of Action | Relevant Derivatives/Systems | Materials Protected |

|---|---|---|---|

| Photostabilizer (UV Absorber) | Absorption of UV radiation (300-400 nm) and dissipation of energy as heat, often via ESIPT. partinchem.com | Hydroxyphenyl-benzotriazoles partinchem.com | Plastics, coatings, polyolefins, polyesters uvabsorber.com |

| Corrosion Inhibitor | Formation of a protective polymeric complex film (Cu-BTA) on the metal surface. nih.gov | Carboxybenzotriazole alkyl esters qut.edu.au | Copper and copper alloys nih.govimim.pl |

Future Directions in Benzotriazolyl Acetic Acid Research

Novel Synthetic Strategies for Isomeric and Functionalized Derivatives

The development of innovative and efficient synthetic methodologies is paramount for advancing the study of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid derivatives. Future efforts will likely concentrate on regioselective synthesis, functional group tolerance, and the exploration of greener reaction conditions.

Key areas for future synthetic exploration include:

Regioselective Functionalization: The benzotriazole (B28993) ring offers multiple nitrogen atoms for substitution, leading to the formation of different isomers. gsconlinepress.com Developing highly regioselective methods to control the point of attachment of the acetic acid side chain and other functional groups will be a significant focus. This could involve the use of novel directing groups or catalyst systems.

Microwave-Assisted and Solvent-Free Synthesis: To align with the principles of green chemistry, researchers are increasingly exploring microwave-assisted and solvent-free reaction conditions. These techniques can lead to shorter reaction times, higher yields, and reduced waste generation in the synthesis of benzotriazole derivatives. gsconlinepress.comresearchgate.net

Flow Chemistry for Continuous Production: The application of flow chemistry could enable the continuous and scalable production of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid and its derivatives, offering precise control over reaction parameters and improving safety and efficiency.

Diversity-Oriented Synthesis: The creation of diverse libraries of functionalized derivatives is crucial for screening and identifying compounds with desired properties. Future strategies will likely involve combinatorial approaches and diversity-oriented synthesis to rapidly generate a wide range of analogs with varied substituents on both the benzene (B151609) and triazole rings.

| Synthetic Strategy | Potential Advantage | Research Focus |

| Regioselective Synthesis | Control over isomeric products | Novel directing groups, selective catalysts |

| Microwave-Assisted Synthesis | Faster reactions, higher yields | Optimization of reaction conditions |

| Solvent-Free Reactions | Environmentally friendly | Use of solid supports or neat reactants |

| Flow Chemistry | Scalability and process control | Reactor design and optimization |

| Diversity-Oriented Synthesis | Rapid generation of compound libraries | Combinatorial chemistry approaches |

Expanding the Scope of Coordination Chemistry and Advanced Materials Design

The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group in 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid make it an excellent ligand for coordinating with metal ions. sapub.orgnih.gov This has led to the development of a variety of coordination polymers and metal-organic frameworks (MOFs). nih.gov Future research in this area is expected to focus on designing materials with tailored properties for specific applications.

Promising research directions include:

Multifunctional MOFs: The design and synthesis of MOFs incorporating 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid that exhibit multiple functionalities, such as porosity for gas storage, catalytic activity, and luminescence for sensing applications.

Luminescent Materials: The benzotriazole moiety is known to be a part of luminescent molecules. biosynth.com By coordinating with appropriate metal ions, novel luminescent materials with applications in sensors, bio-imaging, and light-emitting devices could be developed.

Catalysis: The incorporation of catalytically active metal centers into coordination polymers built with this ligand could lead to new heterogeneous catalysts for a variety of organic transformations.

Magnetic Materials: The use of paramagnetic metal ions in the synthesis of coordination polymers could result in new magnetic materials with interesting properties and potential applications in data storage and spintronics. nih.gov

| Metal Ion | Potential Application of Coordination Complex |

| Zinc(II) | Formation of coordination polymers, potential for antibacterial and antifungal agents. nih.govresearchgate.net |

| Cobalt(II) | Construction of three-dimensional coordination polymers with magnetic properties. nih.govresearchgate.net |

| Copper(II) | Synthesis of complexes with potential catalytic and biological activities. sapub.org |

| Nickel(II) | Development of coordination complexes with specific structural motifs and bioactivities. sapub.orgresearchgate.net |

Advancements in Computational Predictions for Chemical Behavior

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid and its derivatives, computational studies will play an increasingly important role in guiding experimental work.

Future computational research will likely focus on:

Accurate Prediction of Properties: Employing high-level quantum chemical methods, such as Density Functional Theory (DFT), to accurately predict various properties, including electronic structure, spectroscopic data (IR, NMR), and reactivity. researchgate.net

Molecular Docking and Drug Design: For derivatives with potential biological activity, molecular docking studies can be used to predict their binding affinity and mode of interaction with biological targets, such as enzymes and receptors. researchgate.netijpsjournal.com This can aid in the rational design of more potent and selective therapeutic agents. nih.gov

Materials Simulation: The use of computational modeling to predict the structures and properties of MOFs and other materials derived from 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid. This can help in screening potential candidates for specific applications before their synthesis.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of synthetic reactions, helping to optimize reaction conditions and develop new synthetic strategies.

| Computational Method | Application in Benzotriazole Research |

| Density Functional Theory (DFT) | Prediction of electronic structure, spectroscopic properties, and reactivity. researchgate.net |

| Molecular Docking | Elucidation of ligand-protein interactions for drug design. researchgate.netijpsjournal.com |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules and materials. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions and other complex systems. |

Emerging Methodologies for Structural Analysis

The precise determination of the three-dimensional structure of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid and its derivatives is crucial for understanding their properties and function. While traditional techniques like X-ray crystallography and NMR spectroscopy remain vital, new and emerging methodologies will provide even greater structural detail.

Future directions in structural analysis include:

Synchrotron and Neutron Diffraction: The use of high-intensity synchrotron radiation and neutron diffraction can provide more precise structural information, especially for complex coordination polymers and for locating hydrogen atoms.

Advanced NMR Techniques: The application of advanced solid-state and solution-state NMR techniques, including multi-dimensional and hyphenated methods, can provide detailed information about the structure, dynamics, and intermolecular interactions of these compounds.

Cryo-Electron Microscopy (Cryo-EM): For larger assemblies or complexes with biological macromolecules, cryo-EM is emerging as a powerful tool for high-resolution structure determination.

Mass Spectrometry Imaging: This technique could be used to visualize the spatial distribution of 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid derivatives in biological tissues or materials, providing insights into their localization and metabolism.

| Analytical Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Precise three-dimensional atomic arrangement in crystalline solids. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment and connectivity of atoms in solution and the solid state. gsconlinepress.com |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. gsconlinepress.com |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. sapub.org |

| Synchrotron Diffraction | High-resolution structural data from very small crystals. |

| Neutron Diffraction | Precise location of hydrogen atoms. |

Q & A

Q. What are the standard synthetic routes for 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid, and what experimental conditions are critical for success?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzotriazole core followed by introduction of the acetic acid moiety. Key steps include:

- Precursor activation : Use of coupling reagents (e.g., DCC or EDC) to facilitate carboxylate bond formation.

- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to drive reactions like nucleophilic substitution or condensation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates and minimize side reactions .

- Purification : Chromatography or recrystallization from DMF/acetic acid mixtures to isolate high-purity product .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : - and -NMR to verify benzotriazole proton environments and acetic acid integration .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .

- X-ray crystallography : For unambiguous determination of crystal packing and hydrogen-bonding networks (applicable to derivatives) .

- HPLC : To assess purity (>95%) under gradient elution conditions .

Q. What safety protocols should be prioritized during handling and storage?

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .

- Storage : In airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and minimize side products?

Apply Design of Experiments (DoE) principles:

- Factor screening : Identify critical variables (e.g., temperature, pH, solvent ratio) using fractional factorial designs .

- Response surface methodology (RSM) : Model interactions between factors (e.g., reflux time vs. catalyst loading) to identify optimal conditions .

- Kinetic studies : Monitor reaction progress via inline FTIR or HPLC to determine rate-limiting steps and adjust conditions dynamically .

Q. How should researchers resolve contradictions in reported spectral data or reactivity profiles for derivatives?

- Reproducibility checks : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagents) .

- Cross-validation : Combine multiple techniques (e.g., -NMR, X-ray, HRMS) to confirm structural assignments .

- Computational modeling : Use density functional theory (DFT) to predict spectroscopic signatures or reaction pathways, aligning experimental data with theoretical models .

Q. What computational tools are effective for designing novel derivatives with enhanced bioactivity?

- Reaction path searching : Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible synthetic routes for benzotriazole-acetic acid derivatives .

- Docking studies : Molecular dynamics simulations to evaluate binding affinity with biological targets (e.g., enzymes or receptors) .

- Electronic structure analysis : Frontier molecular orbital (FMO) calculations to identify reactive sites for functionalization .

Q. How can discrepancies in biological activity data across studies be methodologically addressed?

- Standardized assays : Use validated protocols (e.g., fixed cell lines, consistent incubation times) to minimize variability .

- Dose-response curves : Analyze activity trends across multiple concentrations to identify outliers or non-linear effects .

- Meta-analysis : Statistically aggregate data from independent studies to distinguish genuine structure-activity relationships from experimental noise .

Methodological Notes

- Synthetic challenges : Side reactions (e.g., over-alkylation of the benzotriazole ring) are mitigated by stepwise addition of reagents and real-time monitoring .

- Data interpretation : Contradictions in biological activity often arise from divergent assay conditions (e.g., pH, solvent carriers); report full experimental parameters to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products